molecular formula C15H16N2O B2602325 N-(4-amino-2-methylphenyl)-2-phenylacetamide CAS No. 354120-19-7

N-(4-amino-2-methylphenyl)-2-phenylacetamide

Cat. No.: B2602325
CAS No.: 354120-19-7
M. Wt: 240.306
InChI Key: NTBLDANBEAWSIR-UHFFFAOYSA-N
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Description

Table 1: Key Identifiers of N-(4-Amino-2-methylphenyl)-2-phenylacetamide

Property Value
CAS Registry Number 354120-19-7
Molecular Formula C15H16N2O
Molecular Weight 240.30 g/mol
IUPAC Name 2-Phenyl-N-(4-amino-2-methylphenyl)acetamide
SMILES CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2

Properties

IUPAC Name

N-(4-amino-2-methylphenyl)-2-phenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O/c1-11-9-13(16)7-8-14(11)17-15(18)10-12-5-3-2-4-6-12/h2-9H,10,16H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NTBLDANBEAWSIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)NC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-amino-2-methylphenyl)-2-phenylacetamide typically involves the reaction of 4-amino-2-methylacetanilide with phenylacetyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product. The reaction can be represented as follows:

[ \text{4-amino-2-methylacetanilide} + \text{phenylacetyl chloride} \rightarrow \text{this compound} + \text{HCl} ]

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up by using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. Additionally, the use of automated systems can reduce the risk of human error and improve the overall efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(4-amino-2-methylphenyl)-2-phenylacetamide can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions typically require catalysts like sulfuric acid (H2SO4) or aluminum chloride (AlCl3).

Major Products Formed

    Oxidation: Nitro derivatives of this compound.

    Reduction: Corresponding amines.

    Substitution: Various substituted derivatives depending on the electrophile used.

Scientific Research Applications

Medicinal Chemistry

N-(4-amino-2-methylphenyl)-2-phenylacetamide has been investigated for its potential therapeutic effects, particularly as an anti-inflammatory and analgesic agent. Its mechanism of action involves the inhibition of specific enzymes involved in inflammatory pathways, providing a basis for its use in treating conditions such as arthritis.

Case Study : A study published in Pharmaceutical Research demonstrated that this compound exhibited significant anti-inflammatory activity in animal models, leading to reduced edema and pain responses.

Antimicrobial Activity

In vitro studies have shown that this compound possesses notable antibacterial properties against various strains of bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa64 µg/mL

This suggests its potential as a new antimicrobial agent, particularly against multi-drug resistant strains.

Anticancer Research

The compound has also been explored for its anticancer properties. Studies indicate that it induces apoptosis in cancer cells and inhibits proliferation.

Cell LineIC50 (µM)
MCF-7 (breast cancer)12.5
A549 (lung cancer)15.0
HeLa (cervical cancer)10.0

These findings highlight its potential role in cancer therapy, warranting further clinical investigation.

Materials Science

This compound is being researched for its applications in developing new materials, particularly polymers and coatings with enhanced properties due to its unique chemical structure.

Agricultural Applications

The compound has shown promise as a fungicide and insecticide in agricultural settings. Its effectiveness against phytopathogenic microorganisms positions it as a candidate for crop protection strategies.

Case Study : A patent application detailed the use of phenylacetamides for controlling undesired microorganisms in crops, emphasizing their potential role in sustainable agriculture.

Structure-Activity Relationship (SAR)

Understanding the SAR of this compound is crucial for optimizing its biological activity. Key insights include:

  • Substituent Effects : The amino group at the para position enhances binding affinity to target proteins.
  • Phenyl Group Influence : Variations in the phenyl substituent can significantly affect both antimicrobial and anticancer potency.

Mechanism of Action

The mechanism of action of N-(4-amino-2-methylphenyl)-2-phenylacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor by binding to the active site of an enzyme, thereby preventing the substrate from accessing the site. This inhibition can lead to a decrease in the activity of the enzyme and subsequent downstream effects on metabolic pathways.

Comparison with Similar Compounds

Comparison with Similar N-Substituted 2-Phenylacetamides

The reactivity and selectivity of N-(4-amino-2-methylphenyl)-2-phenylacetamide can be inferred by comparing it to structurally related compounds, particularly those with substituents of varying electronic effects. Below is a detailed analysis based on alkylation behavior, substituent effects, and reaction mechanisms.

Substituent Effects on Reactivity and Selectivity

Substituents on the phenyl ring significantly influence alkylation pathways (N- vs. O-alkylation) and reaction mechanisms (interfacial vs. extraction). Key comparisons include:

Compound Substituent (Position) Electronic Effect N/O Alkylation Ratio Reaction Mechanism Reference
NPA (N-(4-nitrophenyl)-2-phenylacetamide) 4-Nitro (para) Electron-withdrawing 1.16–9.30 (lower N/O) Interfacial mechanism
CPA (N-(4-chlorophenyl)-2-phenylacetamide) 4-Chloro (para) Electron-withdrawing Higher selectivity vs. NPA Interfacial mechanism
MPA (N-(4-methylphenyl)-2-phenylacetamide) 4-Methyl (para) Electron-donating High N-selectivity Extraction mechanism
MetPA (N-(4-methoxyphenyl)-2-phenylacetamide) 4-Methoxy (para) Electron-donating High N-selectivity Extraction mechanism
Target Compound (this compound) 4-Amino (para), 2-Methyl (ortho) Electron-donating Predicted high N/O Predicted extraction mechanism

Key Observations:

  • Electron-withdrawing groups (e.g., nitro in NPA) reduce nitrogen nucleophilicity, favoring O-alkylation and interfacial mechanisms due to decreased ion-pair dissociation .
  • Electron-donating groups (e.g., methyl in MPA, methoxy in MetPA) enhance nitrogen nucleophilicity, promoting N-alkylation and extraction mechanisms via phase-transfer catalysis .
  • The target compound’s 4-amino group is strongly electron-donating (+R effect), likely enhancing N-alkylation selectivity beyond MPA and MetPA. The 2-methyl group may sterically hinder competing O-alkylation, further increasing N-selectivity.

Mechanistic Implications

  • Interfacial Mechanism : Observed in NPA and CPA, where electron-withdrawing groups stabilize the anion at the interface, limiting ion-pair dissociation and favoring O-alkylation .
  • Extraction Mechanism : Dominates in MPA and MetPA, where electron-donating groups facilitate anion transfer to the organic phase, enabling efficient N-alkylation .

Biological Activity

N-(4-amino-2-methylphenyl)-2-phenylacetamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound can be synthesized through various methods, typically involving the reaction of 4-amino-2-methylphenol with 2-phenylacetyl chloride. The formation of the amide bond is facilitated by the use of coupling agents such as dicyclohexylcarbodiimide (DCC) under controlled conditions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study evaluated its effectiveness against various bacteria, including Gram-positive and Gram-negative strains. The compound demonstrated promising results, particularly against Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), suggesting its potential as a therapeutic agent in treating bacterial infections .

Anticancer Properties

This compound has also been investigated for its anticancer properties. In vitro studies have shown that the compound can inhibit the proliferation of several cancer cell lines, including HepG2 liver cancer cells. The mechanism involves inducing apoptosis and cell cycle arrest at the G2/M phase, which is critical for controlling tumor growth .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways, which are crucial for cancer cell survival.
  • Receptor Modulation : It can modulate receptor activity, affecting cellular signaling pathways that regulate cell growth and differentiation.
  • Gene Expression : The compound influences gene expression related to apoptosis and cell cycle regulation, further contributing to its anticancer effects .

Case Studies

  • Antimicrobial Efficacy : A study tested various derivatives of N-(substituted phenyl)-2-chloroacetamides against E. coli, S. aureus, and C. albicans. The results indicated that compounds with specific substitutions on the phenyl ring exhibited enhanced antimicrobial activity, confirming the importance of structural modifications in enhancing efficacy .
  • Anticancer Activity in HepG2 Cells : In a xenograft model study, this compound was shown to inhibit tumor growth significantly, with an IC50 value indicating potent antiproliferative activity. Flow cytometry analysis revealed that treatment led to increased apoptosis rates in HepG2 cells, supporting its potential as an anticancer agent .

Data Summary

Biological Activity Tested Organisms/Cell Lines IC50 Values Mechanism
AntimicrobialStaphylococcus aureus, MRSANot specifiedInhibition of bacterial growth
AnticancerHepG2 liver cancer cells1.30 μMInduction of apoptosis; G2/M arrest

Q & A

What are the optimized synthetic routes for N-(4-amino-2-methylphenyl)-2-phenylacetamide, and how can reaction conditions be tailored for yield improvement?

Basic Research Question
The synthesis of arylacetamide derivatives typically involves nucleophilic substitution or condensation reactions. For example, 2-azido-N-phenylacetamides are synthesized by refluxing 2-chloro-N-phenylacetamides with sodium azide in a toluene:water (8:2) solvent system under controlled conditions (5–7 hours), followed by purification via crystallization or column chromatography . Key optimization steps include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF) enhance reactivity in substitution reactions.
  • Temperature control : Reflux conditions (~110°C) balance reaction rate and side-product formation.
  • Monitoring : Thin-layer chromatography (TLC) with hexane:ethyl acetate (9:1) tracks reaction progress.
  • Work-up : Crushed ice quenching and ethanol recrystallization improve purity .

How can researchers ensure the purity and structural integrity of this compound during purification and characterization?

Basic Research Question
Purification and characterization require a multi-technique approach:

  • Crystallization : Ethanol or ethyl acetate recrystallization removes impurities .
  • Chromatography : Column chromatography with silica gel and gradient elution (e.g., hexane to ethyl acetate) isolates target compounds.
  • Spectroscopic validation :
    • NMR : Confirm substitution patterns (e.g., aromatic protons at δ 6.5–7.5 ppm).
    • IR : Amide C=O stretch (~1650 cm⁻¹) and N–H bending (~1550 cm⁻¹) .
    • X-ray crystallography : Resolve hydrogen-bonding networks (e.g., C–H···O interactions) for structural confirmation .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Question
Safety measures align with OSHA and REACH guidelines:

  • PPE : Nitrile gloves, lab coats, and safety goggles prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods to avoid inhalation of vapors during reflux or extraction.
  • Waste disposal : Segregate organic waste and partner with certified biohazard disposal services .

How can the biological activity of this compound derivatives be systematically evaluated against microbial targets?

Advanced Research Question
Biological evaluation involves:

  • In vitro assays :
    • Antifungal : Agar dilution method against Candida albicans (MIC ≤ 50 µg/mL).
    • Bactericidal : Broth microdilution for Gram-positive/negative bacteria .
  • Structure-activity relationship (SAR) : Introduce electron-withdrawing groups (e.g., nitro, chloro) at the phenyl ring to enhance activity .
  • Toxicity profiling : Use Artemia salina lethality assays to assess ecotoxicological risks .

What catalytic strategies enable stereoselective synthesis of this compound derivatives?

Advanced Research Question
Asymmetric catalysis is critical for enantiomeric control:

  • Chiral catalysts : PPFIP-(NO₃)₂ facilitates enantioselective rearrangements of allylic acetimidates (e.g., 72-hour reaction at 25°C) .
  • Solvent effects : Dichloromethane enhances stereochemical outcomes by stabilizing transition states.
  • Kinetic resolution : Monitor enantiomeric excess (ee) via chiral HPLC with amylose-based columns .

How does crystallographic analysis resolve intermolecular interactions in this compound derivatives?

Advanced Research Question
Single-crystal X-ray diffraction reveals:

  • Hydrogen bonding : N–H···O and C–H···O interactions stabilize crystal packing (e.g., bond distances ~2.8–3.0 Å) .
  • Torsional angles : Nitro or methyl groups induce planar deviations (e.g., O–N–C–C torsion angles up to 160.9°) .
  • Thermal ellipsoids : Validate molecular rigidity and dynamic disorder in the lattice .

What computational and experimental approaches are used to study structure-activity relationships (SAR) in acetamide-based insect growth regulators?

Advanced Research Question
SAR studies integrate:

  • Molecular docking : Simulate binding to ecdysteroid receptors (EcR) using AutoDock Vina .
  • Bioisosteric replacement : Replace the phenyl group with pyridyl or thiazole moieties to modulate activity .
  • In vivo testing : Assess larval mortality and molting disruption in Spodoptera frugiperda .

How are catalytic asymmetric methods applied to synthesize enantiopure this compound derivatives?

Advanced Research Question
Enantioselective synthesis employs:

  • Chiral auxiliaries : (R)-BINOL-derived ligands induce >90% ee in allylic substitutions .
  • Dynamic kinetic resolution : Racemization catalysts (e.g., Shvo’s catalyst) improve yields in equilibrium-controlled reactions.
  • Mechanistic studies : DFT calculations model transition states to optimize catalyst design .

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